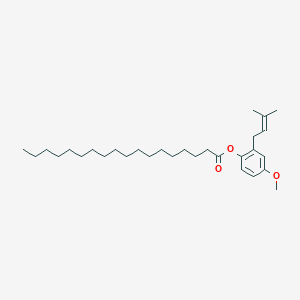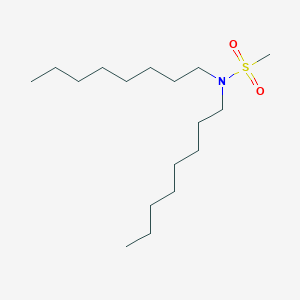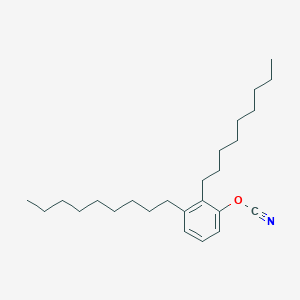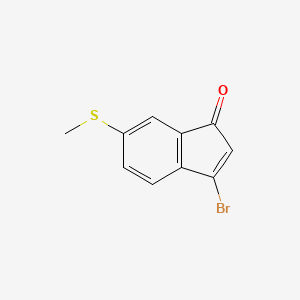
3,6-Difluoro-1,2,4,5-tetroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-1,2,4,5-tetroxane is a peroxide compound that has garnered significant interest due to its unique chemical properties and potential applications. This compound is part of the tetroxane family, which is characterized by a four-membered ring containing two oxygen atoms. The presence of fluorine atoms at the 3 and 6 positions further enhances its reactivity and stability, making it a subject of extensive research in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4,5-tetroxane typically involves the reaction of fluorinated precursors with hydrogen peroxide under controlled conditions. One common method includes the use of fluorinated ketones, which react with hydrogen peroxide in the presence of an acid catalyst to form the desired tetroxane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Difluoro-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler fluorinated compounds.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Aplicaciones Científicas De Investigación
3,6-Difluoro-1,2,4,5-tetroxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological oxidation processes and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of fluorinated polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 3,6-Difluoro-1,2,4,5-tetroxane exerts its effects involves the interaction of its peroxide bond with various molecular targets. The compound can generate reactive oxygen species (ROS) upon decomposition, which can then interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The fluorine atoms enhance the stability of the peroxide bond, allowing for controlled release of ROS .
Comparación Con Compuestos Similares
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of fluorine.
3,6-Dichloro-1,2,4,5-tetroxane: Contains chlorine atoms instead of fluorine.
3,6-Dibromo-1,2,4,5-tetroxane: Contains bromine atoms instead of fluorine.
Uniqueness: 3,6-Difluoro-1,2,4,5-tetroxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring controlled oxidative processes .
Propiedades
Número CAS |
157589-96-3 |
|---|---|
Fórmula molecular |
C2H2F2O4 |
Peso molecular |
128.03 g/mol |
Nombre IUPAC |
3,6-difluoro-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C2H2F2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
Clave InChI |
NMAIVTKOGUSTAU-UHFFFAOYSA-N |
SMILES canónico |
C1(OOC(OO1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)



![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

